molecular formula C6H11NO2 B13034974 (2R,6R)-2,6-dimethylmorpholin-3-one

(2R,6R)-2,6-dimethylmorpholin-3-one

Cat. No.: B13034974
M. Wt: 129.16 g/mol
InChI Key: CJOJYCRMCKNQNN-RFZPGFLSSA-N
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Description

(2R,6R)-2,6-dimethylmorpholin-3-one is a chiral morpholine derivative with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-dimethylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylmorpholine with an oxidizing agent to form the desired product. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2,6-dimethylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other morpholine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted morpholines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Solvents: Typical solvents include methanol, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated morpholines.

Scientific Research Applications

Chemistry

In chemistry, (2R,6R)-2,6-dimethylmorpholin-3-one is used as a building block for the synthesis of complex molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis.

Biology

The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

Industry

Industrially, the compound is used in the production of agrochemicals and other specialty chemicals, where its unique properties are leveraged to enhance product performance.

Mechanism of Action

The mechanism by which (2R,6R)-2,6-dimethylmorpholin-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can modulate activity through binding interactions. The pathways involved often relate to metabolic processes and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-2,6-dimethylmorpholine: A closely related compound with similar structural features but different reactivity.

    (2S,6S)-2,6-dimethylmorpholin-3-one: The enantiomer of (2R,6R)-2,6-dimethylmorpholin-3-one, which may exhibit different biological activity.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, where its specific interactions and reactivity are leveraged for various purposes.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2R,6R)-2,6-dimethylmorpholin-3-one

InChI

InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5-/m1/s1

InChI Key

CJOJYCRMCKNQNN-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](O1)C

Canonical SMILES

CC1CNC(=O)C(O1)C

Origin of Product

United States

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